molecular formula C12H19F2NO2 B2730753 N-[2,2-Difluoro-2-(1-methoxycyclohexyl)ethyl]prop-2-enamide CAS No. 2361639-69-0

N-[2,2-Difluoro-2-(1-methoxycyclohexyl)ethyl]prop-2-enamide

Cat. No.: B2730753
CAS No.: 2361639-69-0
M. Wt: 247.286
InChI Key: FWEMEMVBSRNAHD-UHFFFAOYSA-N
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Description

N-[2,2-Difluoro-2-(1-methoxycyclohexyl)ethyl]prop-2-enamide is a synthetic organic compound characterized by the presence of difluoro, methoxy, and cyclohexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-Difluoro-2-(1-methoxycyclohexyl)ethyl]prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-methoxycyclohexane with difluoroethylamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with prop-2-enoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2,2-Difluoro-2-(1-methoxycyclohexyl)ethyl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-[2,2-Difluoro-2-(1-methoxycyclohexyl)ethyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2,2-Difluoro-2-(1-methoxycyclohexyl)ethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro group can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or van der Waals interactions. This interaction can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,2-Difluoro-2-(1-methoxycyclohexyl)ethyl]prop-2-enamide is unique due to its combination of difluoro, methoxy, and cyclohexyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-[2,2-difluoro-2-(1-methoxycyclohexyl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F2NO2/c1-3-10(16)15-9-12(13,14)11(17-2)7-5-4-6-8-11/h3H,1,4-9H2,2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEMEMVBSRNAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCCC1)C(CNC(=O)C=C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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